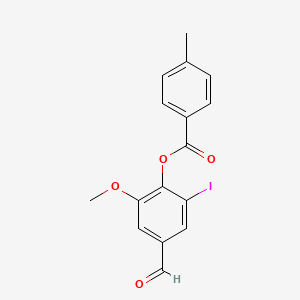![molecular formula C5H7N3O B3137046 (NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine CAS No. 43193-15-3](/img/structure/B3137046.png)
(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine
描述
Hydroxylamine derivatives, such as O-(1-methylpyrazol-4-yl)hydroxylamine , are a class of compounds that have been studied for their various chemical properties and potential applications. They often contain a nitrogen (N) and oxygen (O) group attached to a hydrocarbon structure.
Synthesis Analysis
The synthesis of hydroxylamine derivatives can vary greatly depending on the specific compound. For example, some compounds can be synthesized through reactions involving nitriles and hydroxylamine .Molecular Structure Analysis
The molecular structure of a hydroxylamine derivative can be determined using various analytical techniques. For instance, the structure of 2-(4-methylpyrazol-1-yl)ethanol has been analyzed using X-ray analysis and DFT calculations .Chemical Reactions Analysis
Hydroxylamine derivatives can participate in a variety of chemical reactions. For instance, they can react with anhydrides and have been studied for their mutagenic action .Physical and Chemical Properties Analysis
Physical and chemical properties of hydroxylamine derivatives can be determined using various techniques. For instance, the properties of O-(1-methylpyrazol-4-yl)hydroxylamine have been studied .科学研究应用
化学反应性和合成
羟胺衍生物的反应性,包括类似于(NZ)-N-[(1-甲基吡唑-4-基)亚甲基]羟胺的化合物,已在各种化学合成中得到探索。例如,羟胺盐酸盐已被用于某些乙酰亚甲基部分上的迈克尔反应,导致苯并咪唑衍生物的形成。这表明(NZ)-N-[(1-甲基吡唑-4-基)亚甲基]羟胺有可能参与类似的反应,有助于合成在材料科学和药物中具有潜在应用的杂环化合物(Azzaoui等人,2006)。
染色特性和纺织应用
羟胺衍生物已被用于偶氮苯并吡唑衍生物的合成,这些衍生物在纺织品上表现出酸性、直接性和碱性染料的特性。这表明可以探索(NZ)-N-[(1-甲基吡唑-4-基)亚甲基]羟胺的染色特性,这可能在纺织制造和染料合成中带来新的应用(Fahmy等人,1983)。
生物相互作用和机制
某些硝基芳香族化合物被生物活化为其羟胺衍生物已与细胞毒性作用联系在一起,包括DNA-DNA链间交联。虽然(NZ)-N-[(1-甲基吡唑-4-基)亚甲基]羟胺的具体生物活性没有详细说明,但相关的羟胺化合物已被证明具有选择性细胞毒性,暗示了在癌症研究和治疗中的潜在应用(Knox等人,1991)。
聚合和材料科学
羟胺衍生物已被用来介导聚合过程,表明(NZ)-N-[(1-甲基吡唑-4-基)亚甲基]羟胺有可能作为特定单体的聚合中的介体或引发剂。这可能导致开发出具有独特性能的新型聚合物材料,适用于各种工业应用(Harrisson等人,2012)。
作用机制
Target of Action
The primary target of (NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine, also known as 1-Methyl-1H-pyrazole-4-carbaldehyde oxime, is the c-Met receptor . The c-Met receptor plays a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
This compound interacts with its target, the c-Met receptor, by inhibiting its activity . The inhibition of c-Met can lead to changes in cellular processes, potentially reducing proliferation and survival of cells that overexpress this receptor.
Result of Action
The result of the action of this compound is likely to be a reduction in the survival and proliferation of cells that overexpress the c-Met receptor . This could potentially lead to a decrease in the growth of tumors that rely on c-Met signaling.
安全和危害
生化分析
Biochemical Properties
1-Methyl-1H-pyrazole-4-carbaldehyde oxime: plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a ligand, forming complexes with metal ions and enzymes. For instance, it can bind to the active sites of certain enzymes, thereby modulating their activity. The interactions between 1-Methyl-1H-pyrazole-4-carbaldehyde oxime and enzymes often involve coordination bonds with metal ions present in the enzyme’s active site. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context and the nature of the enzyme .
Cellular Effects
The effects of 1-Methyl-1H-pyrazole-4-carbaldehyde oxime on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Methyl-1H-pyrazole-4-carbaldehyde oxime can alter the activity of key signaling molecules, leading to changes in downstream signaling pathways. These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazole-4-carbaldehyde oxime exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The oxime group in the compound can form hydrogen bonds and coordination bonds with amino acid residues in the active sites of enzymes, leading to changes in enzyme activity. Additionally, 1-Methyl-1H-pyrazole-4-carbaldehyde oxime can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-1H-pyrazole-4-carbaldehyde oxime can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1H-pyrazole-4-carbaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. The degradation products may have different biochemical properties and can influence cellular processes differently. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazole-4-carbaldehyde oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, 1-Methyl-1H-pyrazole-4-carbaldehyde oxime can exhibit toxic or adverse effects. These effects may include cellular toxicity, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with specific effects becoming more pronounced at higher concentrations .
Metabolic Pathways
1-Methyl-1H-pyrazole-4-carbaldehyde oxime: is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are often mediated by enzymes such as cytochrome P450 oxidases, reductases, and transferases. The interactions between 1-Methyl-1H-pyrazole-4-carbaldehyde oxime and these enzymes can influence metabolic flux and alter the levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-pyrazole-4-carbaldehyde oxime within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 1-Methyl-1H-pyrazole-4-carbaldehyde oxime can bind to specific proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazole-4-carbaldehyde oxime is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-Methyl-1H-pyrazole-4-carbaldehyde oxime may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4-5(2-6-8)3-7-9/h2-4,9H,1H3/b7-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDVQHCSIMBKOC-CLTKARDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


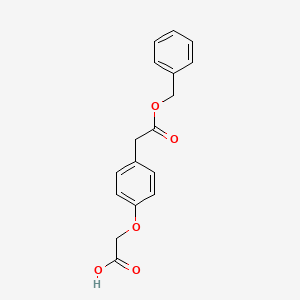

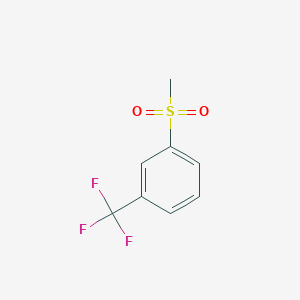

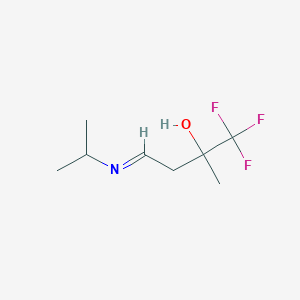
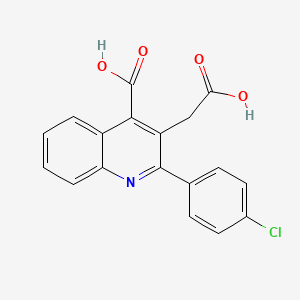
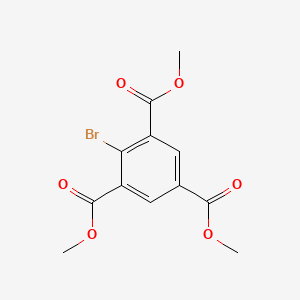
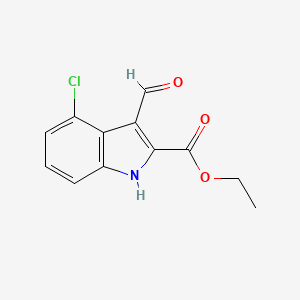

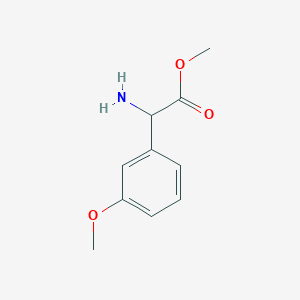
![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)
